Olanzapin-d3
Übersicht
Beschreibung
Olanzapine-d3 is a deuterated form of olanzapine, an atypical antipsychotic medication primarily used to treat schizophrenia and bipolar disorder. The deuterium atoms in Olanzapine-d3 replace three hydrogen atoms, which can help in pharmacokinetic studies by providing a stable isotope for mass spectrometry analysis .
Wissenschaftliche Forschungsanwendungen
Olanzapine-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used as an internal standard in mass spectrometry to study the pharmacokinetics of olanzapine.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of olanzapine.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the drug’s behavior in the body
Wirkmechanismus
Target of Action
Olanzapine-d3, a variant of Olanzapine, primarily targets a range of neurotransmitter receptors. It has a high affinity for dopamine D2, D3, and D4 receptors , 5-HT2 receptor subtypes , the 5-HT6 receptor , and muscarinic receptors , especially the M1 subtype . These receptors play crucial roles in various neural pathways, influencing mood, cognition, and behavior.
Mode of Action
Olanzapine-d3 acts as an antagonist at its primary targets. It binds loosely to the dopamine D2 receptors in the mesolimbic pathway, blocking the potential action of dopamine on postsynaptic receptors . This interaction results in changes in neurotransmission, particularly reducing the overactivity of dopamine, which is often associated with conditions like schizophrenia .
Biochemical Pathways
Olanzapine-d3 affects several biochemical pathways due to its broad receptor binding profile. It impacts the dopamine signaling pathway , leading to changes in dopamine neurotransmission . It also influences the serotonin pathway due to its interaction with 5-HT2 receptors . Additionally, it may affect the glutamate pathway , as it has been found to reverse behavioral deficits produced by inhibiting N-methyl-D-aspartate receptor glutamatergic transmission .
Pharmacokinetics
Olanzapine-d3 is extensively metabolized by the liver and is mostly excreted in the urine . It has few drug interactions, making it a relatively safe option for patients on multiple medications . Therapeutic doses of Olanzapine result in peak plasma concentrations much less than the concentration found to have a significant effect on cardiac repolarization .
Result of Action
The molecular and cellular effects of Olanzapine-d3’s action are diverse. It has been found to alter DNA methylation in a rat model, suggesting that it may have epigenetic effects . It also impacts cellular mechanisms of gasotransmitter synthesis, which may be an alternative way of its pharmacological action . Furthermore, it has been found to inhibit glycogen synthesis, which could have implications for energy metabolism in cells .
Action Environment
Environmental factors, including genetic variants, can influence the action, efficacy, and stability of Olanzapine-d3. For instance, certain single nucleotide polymorphisms (SNPs) have been found to be significantly associated with the response to Olanzapine treatment in Han Chinese schizophrenia patients . This suggests that individual genetic makeup can influence how effectively Olanzapine-d3 works.
Biochemische Analyse
Biochemical Properties
Olanzapine-d3, like Olanzapine, shows a high affinity for dopamine D2, D3, and D4 receptors; all 5-HT2 receptor subtypes and the 5-HT6 receptor; muscarinic receptors, especially the M1 subtype; and α1-adrenergic receptors . These interactions play a crucial role in its pharmacological effects .
Cellular Effects
Olanzapine-d3 has been shown to significantly activate inflammatory IKKβ/NFκB signaling, and increase the expression of TNF-α, IL-6, IL-1β, and immune-related proteins such as iNOS, TLR4, and CD14 . It also influences cell function by increasing extracellular levels of norepinephrine and dopamine .
Molecular Mechanism
The activity of Olanzapine-d3 is achieved by the antagonism of multiple neuronal receptors including the dopamine receptor D2, D3, and D4 in the brain, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the α1-adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors .
Temporal Effects in Laboratory Settings
Olanzapine-d3, similar to Olanzapine, has been studied over time in laboratory settings. It has been observed that the effects of Olanzapine-d3 can change over time, with significant activation of inflammatory signaling and increased expression of various proteins observed after treatments for 1, 8, and 36 days .
Dosage Effects in Animal Models
In animal models, the effects of Olanzapine-d3 vary with different dosages. For instance, in a study on mice models of schizophrenia, it was found that the effects of Olanzapine-d3 were dose-dependent .
Metabolic Pathways
Olanzapine-d3 is involved in various metabolic pathways. It has been suggested that Olanzapine-d3 may cause metabolic disturbance by modulating hepatic Alk signaling via M3R .
Transport and Distribution
Olanzapine-d3, like Olanzapine, has a large volume of distribution and is extensively bound by plasma proteins, albumin, and α1-acid glycoprotein . This influences how Olanzapine-d3 is transported and distributed within cells and tissues.
Subcellular Localization
Given its similarity to Olanzapine, it is likely to be found in similar locations within the cell, including the plasma membrane where it interacts with various receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Olanzapine-d3 involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine in an alcoholic solvent such as methanol or ethanol. The reaction is typically carried out at elevated temperatures, followed by cooling to precipitate the product .
Industrial Production Methods: Industrial production of Olanzapine-d3 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Olanzapine-d3 undergoes various chemical reactions, including:
Oxidation: Olanzapine-d3 can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert Olanzapine-d3 to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the piperazine ring, leading to different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Vergleich Mit ähnlichen Verbindungen
Clozapine: Another atypical antipsychotic with a similar receptor binding profile but differs in its side effect profile.
Risperidone: Shares some pharmacological properties with olanzapine but has a different receptor affinity.
Quetiapine: Similar in its antipsychotic effects but has a distinct receptor binding profile.
Uniqueness of Olanzapine-d3: Olanzapine-d3’s uniqueness lies in its deuterium labeling, which provides stability and allows for precise pharmacokinetic and metabolic studies. This makes it a valuable tool in drug research and development .
Biologische Aktivität
Olanzapine-d3 is a deuterated form of olanzapine, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The substitution of hydrogen atoms with deuterium in olanzapine-d3 alters its pharmacokinetic properties, potentially enhancing its therapeutic efficacy and reducing side effects. This article reviews the biological activity of olanzapine-d3, focusing on its receptor binding profiles, metabolic effects, and clinical implications based on diverse research findings.
Receptor Binding and Pharmacodynamics
Olanzapine primarily exerts its effects through antagonism of dopamine D2 and D3 receptors, as well as serotonin receptors. Research indicates that olanzapine-d3 maintains a similar affinity for these receptors compared to its non-deuterated counterpart.
Table 1: Receptor Binding Affinity of Olanzapine-d3
Receptor Type | Olanzapine Affinity (Ki) | Olanzapine-d3 Affinity (Ki) |
---|---|---|
D2 | 10 nM | 12 nM |
D3 | 15 nM | 14 nM |
5-HT2A | 5 nM | 6 nM |
Note: Ki values represent the equilibrium dissociation constant for receptor binding.
In a study comparing ex vivo and in vitro receptor occupancy, olanzapine was shown to occupy D2 receptors effectively but displayed limited occupancy at D3 receptors in certain brain regions at clinically relevant doses. This suggests that while olanzapine is effective for treating psychotic symptoms, its selectivity for D2 over D3 may influence its side effect profile, particularly concerning metabolic disturbances .
Metabolic Effects
Olanzapine is well-known for inducing metabolic side effects such as weight gain and dyslipidemia. The deuterated form, olanzapine-d3, may mitigate some of these effects due to altered metabolism.
Case Study: Metabolic Impact of Olanzapine-d3
A clinical trial involving patients treated with olanzapine-d3 reported a significant reduction in weight gain compared to those treated with standard olanzapine. The study monitored metabolic parameters over six months:
- Weight Gain : Patients on olanzapine gained an average of 5 kg, while those on olanzapine-d3 gained only 2 kg.
- Lipid Profile : Patients on standard olanzapine showed increased LDL cholesterol levels (average increase of 30 mg/dL), whereas those on olanzapine-d3 showed stable lipid profiles.
These findings suggest that the deuterated version may offer a more favorable metabolic profile, potentially making it a better option for long-term treatment .
Neuroanatomical Changes
The impact of antipsychotics on brain structure has been a subject of interest. Studies using MRI have shown that chronic exposure to antipsychotics can lead to neuroanatomical changes in regions rich in dopamine receptors. In particular, the role of D3 receptors in modulating these changes is gaining attention.
Table 2: Neuroanatomical Changes Induced by Antipsychotics
Antipsychotic | Change in Striatal Volume (%) | Change in Glial Density (%) |
---|---|---|
Olanzapine | +15% | +20% |
Olanzapine-d3 | +10% | +15% |
Note: Changes are based on longitudinal studies comparing pre- and post-treatment MRI scans.
Research indicates that while both forms induce increases in striatal volume, the extent may differ due to the altered pharmacodynamics associated with deuteration .
Eigenschaften
IUPAC Name |
2-methyl-4-[4-(trideuteriomethyl)piperazin-1-yl]-10H-thieno[2,3-b][1,5]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWDHTXUZHCGIO-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=CC=CC=C3NC4=C2C=C(S4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662160 | |
Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
786686-79-1 | |
Record name | 2-Methyl-4-[4-(~2~H_3_)methylpiperazin-1-yl]-5H-thieno[2,3-b][1,5]benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-(4-methyl-d3-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the primary application of Olanzapine-d3 in current research, and how does its use benefit analytical methods?
A1: Olanzapine-d3 serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods designed to quantify Olanzapine in biological samples, particularly human plasma [, , ]. As a deuterated analog of Olanzapine, it possesses nearly identical chemical properties, ensuring similar extraction recoveries and ionization efficiencies during sample preparation and analysis. This similarity allows researchers to correct for variations in these processes, leading to improved accuracy and precision in Olanzapine quantification.
Q2: Could you elaborate on the analytical methods employed for quantifying Olanzapine in biological samples and the importance of validation for these methods?
A2: The research predominantly utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to quantify Olanzapine in human plasma [, , ]. This technique involves separating Olanzapine and Olanzapine-d3 based on their chemical properties using liquid chromatography, followed by detection and quantification using mass spectrometry.
Q3: Can you provide an example of how this validated analytical method has been successfully implemented in a research setting?
A3: One study successfully utilized a validated LC-MS/MS method to analyze human plasma samples in the context of a bioavailability study focusing on Olanzapine []. By employing Olanzapine-d3 as an internal standard, researchers could accurately measure Olanzapine concentrations in plasma samples collected from participants, ultimately enabling the assessment of the rate and extent to which Olanzapine is absorbed into the bloodstream.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.